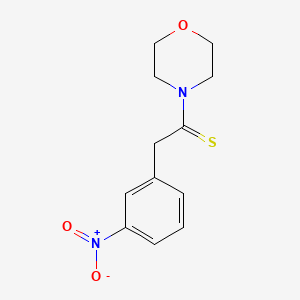

1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione is an organic compound that features a morpholine ring attached to a nitrophenyl group via an ethanethione linkage

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Morpholin-4-yl)-2-(3-Nitrophenyl)ethanthion beinhaltet typischerweise die Reaktion von Morpholin mit 3-Nitrobenzaldehyd in Gegenwart eines Thionierungsmittels. Die Reaktionsbedingungen umfassen häufig:

Lösungsmittel: Häufig verwendete Lösungsmittel sind Ethanol oder Methanol.

Temperatur: Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Katalysatoren: Katalysatoren wie Piperidin oder Pyridin können verwendet werden, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion dieser Verbindung große Chargenreaktoren mit kontrollierten Temperatur- und Druckbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist üblich, um Konsistenz und Effizienz zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen: 1-(Morpholin-4-yl)-2-(3-Nitrophenyl)ethanthion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Ethanthion-Bindung kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte:

Oxidation: Bildung von Nitroverbindungen.

Reduktion: Bildung von Aminoverbindungen.

Substitution: Bildung von substituierten Ethanthionderivaten.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ethanethione linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted ethanethione derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-4-yl)-2-(3-Nitrophenyl)ethanthion hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde aufgrund seiner reaktiven funktionellen Gruppen.

Medizin: Erforscht auf sein Potenzial als therapeutisches Mittel, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Einsatz bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den 1-(Morpholin-4-yl)-2-(3-Nitrophenyl)ethanthion seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während der Morpholinring über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Makromolekülen interagieren kann. Diese Wechselwirkungen können die Aktivität bestimmter Pfade modulieren, was zu den beobachteten biologischen Effekten führt.

Ähnliche Verbindungen:

- 1-(Morpholin-4-yl)-2-(4-Nitrophenyl)ethanthion

- 1-(Piperidin-4-yl)-2-(3-Nitrophenyl)ethanthion

- 1-(Morpholin-4-yl)-2-(3-Aminophenyl)ethanthion

Vergleich: 1-(Morpholin-4-yl)-2-(3-Nitrophenyl)ethanthion ist aufgrund der spezifischen Position der Nitrogruppe am Phenylring einzigartig, was seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst. Im Vergleich zu seinen Analoga kann diese Verbindung unterschiedliche elektronische Eigenschaften und biologische Aktivitäten aufweisen, was sie zu einer wertvollen Verbindung für gezielte Forschungsanwendungen macht.

Wirkmechanismus

The mechanism by which 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(Morpholin-4-yl)-2-(4-nitrophenyl)ethanethione

- 1-(Piperidin-4-yl)-2-(3-nitrophenyl)ethanethione

- 1-(Morpholin-4-yl)-2-(3-aminophenyl)ethanethione

Comparison: 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and biological activities, making it a valuable compound for targeted research applications.

Eigenschaften

CAS-Nummer |

67098-31-1 |

|---|---|

Molekularformel |

C12H14N2O3S |

Molekulargewicht |

266.32 g/mol |

IUPAC-Name |

1-morpholin-4-yl-2-(3-nitrophenyl)ethanethione |

InChI |

InChI=1S/C12H14N2O3S/c15-14(16)11-3-1-2-10(8-11)9-12(18)13-4-6-17-7-5-13/h1-3,8H,4-7,9H2 |

InChI-Schlüssel |

OOUMTCXSCRABRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=S)CC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12018672.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12018677.png)

![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)

![(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018717.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12018730.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018741.png)